molecular formula C3HF5O3 B12564980 Pentafluoropropaneperoxoic acid CAS No. 159219-31-5

Pentafluoropropaneperoxoic acid

Cat. No.: B12564980
CAS No.: 159219-31-5
M. Wt: 180.03 g/mol
InChI Key: NHVUMFDCNNRJQT-UHFFFAOYSA-N
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Description

These compounds, characterized by fluorine substitution and carboxylic acid functional groups, share similarities in applications and environmental behavior. This analysis focuses on Pentafluoropropionic acid (CAS 32385-11-8, ), a C₃ perfluorinated acid, and compares it with other perfluorinated compounds such as Perfluoropentanoic acid (PFPEA, CAS 2706-90-3, ) and Perfluoro-3-methoxypropanoic acid (CAS 377-73-1, ). These compounds are critical in industrial and biochemical contexts but raise concerns due to their persistence and environmental impact .

Properties

CAS No.

159219-31-5

Molecular Formula

C3HF5O3

Molecular Weight

180.03 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropaneperoxoic acid

InChI

InChI=1S/C3HF5O3/c4-2(5,1(9)11-10)3(6,7)8/h10H

InChI Key

NHVUMFDCNNRJQT-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)OO

Origin of Product

United States

Preparation Methods

The synthesis of pentafluoropropaneperoxoic acid typically involves the reaction of pentafluoropropane with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the peroxoic acid group. Industrial production methods may involve more advanced techniques such as chemical vapor deposition (CVD) or other scalable processes to ensure high yield and purity .

Chemical Reactions Analysis

Pentafluoropropaneperoxoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, transition metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Pentafluoropropaneperoxoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pentafluoropropaneperoxoic acid exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoic acid group. These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

  • Pentafluoropropionic acid (C₃HF₅O₂, MW 176.04): Features five fluorine atoms on a three-carbon chain with a terminal carboxylic acid group. Used in liquid chromatography (LC) for gentamicin analysis and as a biochemical reagent .
  • Perfluoropentanoic acid (PFPEA, C₅HF₉O₂, MW 264.04): A longer-chain C₅ perfluorinated acid with higher fluorine content, commonly applied in industrial processes (e.g., surfactants, coatings) .
  • Perfluoro-3-methoxypropanoic acid (C₄HF₇O₃, MW 230.00): Contains a methoxy (-OCH₃) group at the third carbon, enhancing its polarity and reactivity in synthetic chemistry .

Functional and Application Differences

Compound Key Functional Groups Primary Applications
Pentafluoropropionic acid Carboxylic acid, pentafluoro LC analysis, biochemical synthesis
PFPEA Carboxylic acid, perfluoro Industrial surfactants, polymers
Perfluoro-3-methoxypropanoic acid Methoxy, perfluoro, carboxylic acid Specialty chemical synthesis

Environmental and Regulatory Considerations

Perfluorinated carboxylic acids are persistent organic pollutants (POPs) due to their strong carbon-fluorine bonds. emphasizes the need for continuous hazard assessments of such compounds under the Stockholm Convention .

Data Tables

Table 1: Comparative Properties of Selected Perfluorinated Acids

Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Atoms Applications
Pentafluoropropionic acid 32385-11-8 C₃HF₅O₂ 176.04 5 LC methods, biochemicals
Perfluoropentanoic acid (PFPEA) 2706-90-3 C₅HF₉O₂ 264.04 9 Industrial surfactants
Perfluoro-3-methoxypropanoic acid 377-73-1 C₄HF₇O₃ 230.00 7 Chemical synthesis

Research Findings and Environmental Impact

  • Shorter vs. Longer Chains : Shorter-chain acids like Pentafluoropropionic acid are increasingly used as alternatives to longer-chain PFAS (e.g., PFPEA) but still pose regulatory challenges due to incomplete degradation .
  • Functional Group Effects: Methoxy-substituted derivatives (e.g., Perfluoro-3-methoxypropanoic acid) exhibit altered reactivity, impacting their environmental fate and toxicity profiles .

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